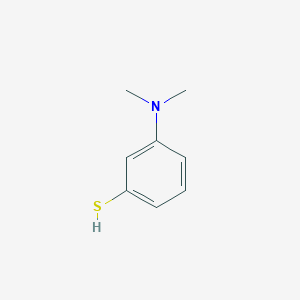

3-(Dimethylamino)thiophenol

Description

Historical Context and Evolution of Research on Aromatic Thiols and Amines

The study of aromatic thiols and amines has a rich history, foundational to the development of organic chemistry. nih.gov Early research focused on understanding their fundamental properties and reactivity. Aromatic thiols, or thiophenols, were recognized for their distinct chemistry compared to their alcohol analogs, including their greater acidity and propensity for oxidation to disulfides. tutorchase.comebsco.com Similarly, aromatic amines were investigated for their basicity and role in the burgeoning dye industry. nih.gov

Over time, research evolved to explore the synergistic effects of having both thiol and amino functionalities within the same molecule. The oxidative coupling of thiols and amines has become a significant area of study for the synthesis of sulfenamides, sulfinamides, and sulfonamides. nih.gov The development of transition-metal-catalyzed methods for the addition of aromatic thiols to unsaturated systems further expanded the synthetic utility of these compounds. acs.org The synthesis of aromatic thiols itself has been a subject of continuous improvement, with various methods developed from phenols and aryl halides. researchgate.net This historical progression has paved the way for the investigation of more complex derivatives like 3-(Dimethylamino)thiophenol, where the interplay between the two functional groups leads to unique chemical properties and applications.

Structural Features and Their Influence on Chemical Reactivity and Research Utility

The chemical behavior and research applications of this compound are a direct consequence of its distinct structural components: the thiol group, the dimethylamino group, and the aromatic ring that connects them.

The thiol (-SH) group is the primary site of many of the characteristic reactions of this compound. Thiols are the sulfur analogs of alcohols and are also known as mercaptans. tutorchase.comebsco.comwikipedia.org This functional group imparts several key reactive properties:

Nucleophilicity: The sulfur atom in the thiol group is a potent nucleophile, readily participating in S-alkylation and S-acylation reactions to form thioethers and thioesters, respectively. libretexts.org This reactivity is fundamental to its use in organic synthesis.

Acidity: Thiols are generally more acidic than their corresponding alcohols. tutorchase.com The thiol proton can be easily removed by a base to form a thiolate anion, which is an even stronger nucleophile.

Redox Chemistry: The thiol group can be oxidized to form a disulfide bond (-S-S-). libretexts.org This reversible oxidation-reduction is a critical process in many biological systems and is exploited in various chemical applications. tutorchase.com

Metal Coordination: The soft nature of the sulfur atom allows for strong coordination to soft metal ions, making thiols and their derivatives effective ligands in coordination chemistry and useful for surface functionalization, particularly with gold. gentaur.com

These properties make the thiol group a versatile handle for a wide range of chemical transformations.

The dimethylamino [-N(CH₃)₂] group, positioned on the aromatic ring, significantly modulates the electronic properties of the entire molecule. As a strong electron-donating group, it influences the reactivity of both the aromatic ring and the thiol group through resonance and inductive effects. acs.orgnih.gov

The introduction of a dimethylamino group can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a molecule. researchgate.netebi.ac.uk This tuning of the electronic structure is crucial in fields like materials science and the development of functional dyes. The electron-donating nature of the dimethylamino group increases the electron density on the aromatic ring, which can, in turn, affect the acidity and nucleophilicity of the thiol group. This electronic influence is a key factor in the design of molecules with specific photophysical or electrochemical properties. frontiersin.org

Like many amines, this compound can be converted into its hydrochloride salt. This is typically achieved by reacting the compound with hydrochloric acid, which protonates the basic nitrogen atom of the dimethylamino group. chemicalbook.com The formation of the hydrochloride salt has several practical implications for its use in research:

Solubility: Hydrochloride salts are generally more soluble in polar solvents, such as water, compared to the free base form. This enhanced solubility is often advantageous for conducting reactions in aqueous media or for biological studies.

Stability and Handling: The salt form can be more stable and easier to handle and store than the free base, which may be more susceptible to oxidation or other forms of degradation.

Reactivity Modification: The protonation of the dimethylamino group can alter the electronic properties of the molecule, which may in turn influence its reactivity in certain chemical transformations.

The use of the hydrochloride salt is a common strategy to improve the handling and application of amine-containing compounds in a research setting.

Overview of Key Research Domains for this compound

The unique combination of functional groups in this compound makes it a versatile molecule in several research areas:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. Its nucleophilic thiol group and the directing effects of the dimethylamino group can be exploited to create a variety of substituted aromatic compounds.

Materials Science: The ability of the thiol group to bind to metal surfaces, particularly gold, makes it useful in the development of self-assembled monolayers and functionalized nanoparticles. gentaur.com The electronic properties conferred by the dimethylamino group can be harnessed in the design of materials with specific optical or electronic characteristics.

Medicinal Chemistry: Thiophenol derivatives are of interest in drug discovery. For instance, related compounds have been investigated for their potential anti-inflammatory and neuroprotective activities. acs.org The specific compound this compound itself has been noted for its potential in biochemical and pharmacological research due to its ability to interact with biomolecules.

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-9(2)7-4-3-5-8(10)6-7/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWGNQJVOOIWCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374370 | |

| Record name | 3-(Dimethylamino)thiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33284-28-5 | |

| Record name | 3-(Dimethylamino)thiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 33284-28-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 3 Dimethylamino Thiophenol

Reactions Involving the Thiol Group

The thiol group is known for its strong nucleophilicity, making it a versatile handle in organic synthesis. The reactivity of the thiol in 3-(Dimethylamino)thiophenol is analogous to that of other aromatic thiols, participating in a range of characteristic reactions.

Nucleophilic Additions and Substitutions

The sulfur atom of the thiol group in this compound is a potent nucleophile, readily participating in both nucleophilic addition and substitution reactions. In its deprotonated form, the thiolate anion (ArS⁻), its nucleophilicity is further enhanced.

One of the hallmark reactions of thiols is their conjugate addition to α,β-unsaturated carbonyl compounds, a process known as the Michael addition. It is anticipated that this compound would react readily with various Michael acceptors, such as enones and enoates, to form the corresponding thioether adducts.

In nucleophilic substitution reactions, the thiolate of this compound can displace leaving groups from alkyl and aryl halides. The success of these reactions is often dependent on the nature of the electrophile and the reaction conditions. For instance, the reaction with activated aryl halides, particularly those bearing electron-withdrawing groups, is expected to proceed efficiently via a nucleophilic aromatic substitution (SNAr) mechanism.

| Electrophile Type | Example | Expected Product with this compound |

| Alkyl Halide | Benzyl bromide | 3-(Benzylthio)dimethylaniline |

| Activated Aryl Halide | 1-Fluoro-2,4-dinitrobenzene | 2,4-Dinitrophenyl (3-(dimethylamino)phenyl) sulfide (B99878) |

| α,β-Unsaturated Ketone | Methyl vinyl ketone | 4-(3-(Dimethylamino)phenylthio)butan-2-one |

Formation of Thioether and Thioester Linkages

The synthesis of thioethers and thioesters from this compound represents a significant area of its chemical reactivity. Thioethers are commonly prepared through the Williamson ether synthesis, where the corresponding thiolate reacts with an alkyl halide. nih.gov

Thioesters, on the other hand, are typically synthesized by the reaction of the thiol with a carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640). organic-chemistry.org These reactions are often facilitated by the presence of a base to generate the more nucleophilic thiolate. The formation of thioesters is a key transformation in both synthetic organic chemistry and biochemistry.

| Reaction Type | Reagents | General Product |

| Thioether Synthesis | This compound, Alkyl Halide, Base | 3-(Alkylthio)dimethylaniline |

| Thioester Synthesis | This compound, Acyl Chloride, Base | S-(3-(Dimethylamino)phenyl) thioester |

Acetylation Reactions of the Thiol Functionality

Acetylation of the thiol group in this compound serves as a common protection strategy in multi-step syntheses and is a fundamental transformation. This reaction is typically achieved using acetylating agents like acetic anhydride or acetyl chloride, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. mdpi.com The resulting thioacetate (B1230152) can be readily cleaved under basic conditions to regenerate the thiol. Studies on the acetylation of various alcohols, amines, phenols, and thiols have demonstrated that these reactions can often be carried out under mild, solvent-free conditions with high yields. mdpi.com

| Acetylating Agent | Base | Expected Product |

| Acetic Anhydride | Pyridine | S-(3-(Dimethylamino)phenyl) ethanethioate |

| Acetyl Chloride | Triethylamine | S-(3-(Dimethylamino)phenyl) ethanethioate |

Oxidative Pathways and Disulfide Formation

The thiol group of this compound is susceptible to oxidation, with the most common outcome being the formation of a disulfide-linked dimer, bis(3-(dimethylamino)phenyl) disulfide. This oxidative coupling can be effected by a variety of oxidizing agents, ranging from mild reagents like air (in the presence of a catalyst) and iodine to stronger oxidants such as hydrogen peroxide. biolmolchem.com The formation and cleavage of disulfide bonds are crucial processes in biochemistry, particularly in protein folding and stability. mdpi.comnih.gov The redox-click chemistry approach using reagents like SO₂F₂ has also emerged as an efficient method for disulfide bond formation from a wide range of thiols. chemrxiv.org

| Oxidizing Agent | Reaction Conditions | Expected Product |

| Air (O₂) | Base catalysis | Bis(3-(dimethylamino)phenyl) disulfide |

| Iodine (I₂) | Mild base | Bis(3-(dimethylamino)phenyl) disulfide |

| Hydrogen Peroxide (H₂O₂) | Varies | Bis(3-(dimethylamino)phenyl) disulfide |

Reactivity of the Dimethylamino Moiety

The dimethylamino group is a powerful electron-donating group that significantly influences the electronic properties of the aromatic ring.

Influence on Aromatic Ring Activation

In this compound, the dimethylamino group is positioned meta to the thiol group. The dimethylamino group is known to be a strong activating group in electrophilic aromatic substitution reactions, primarily through its resonance (mesomeric) effect, and a weaker deactivating inductive effect. However, when placed in the meta position, its ability to donate electron density to the positions ortho and para to itself does not directly activate the positions ortho and para to the thiol group.

The electronic influence of a substituent on an aromatic ring can be quantified by its Hammett constant (σ). For the dimethylamino group, the meta-Hammett constant (σ_m) is approximately -0.16. viu.ca This negative value indicates that the dimethylamino group is electron-donating at the meta position, primarily through an inductive effect. viu.ca This electron-donating nature increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack compared to unsubstituted benzene (B151609). However, its activating effect is less pronounced than when it is in the ortho or para position, where resonance effects play a dominant role. libretexts.org

The increased electron density on the aromatic ring due to the meta-dimethylamino group will influence the rates of electrophilic aromatic substitution reactions. For example, in reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, the ring of this compound is expected to be more reactive than that of thiophenol. The directing effect will be a combination of the influences of both the thiol and the dimethylamino groups. The thiol group is an ortho-, para-director, as is the dimethylamino group. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to both groups, with the 4- and 6-positions (ortho to the thiol and ortho/para to the dimethylamino group) being the most likely sites of reaction.

| Substituent | Position Relative to Thiol | Hammett Constant (σ) | Electronic Effect |

| -N(CH₃)₂ | meta | σ_m ≈ -0.16 | Electron-donating (inductive) |

Interactions with Electrophiles

The reactivity of this compound with electrophiles is primarily centered on the soft nucleophilic character of the sulfur atom. The thiol group (-SH) can be readily deprotonated, especially in the presence of a base, to form the more potent thiophenolate anion (-S⁻). This anion is a strong nucleophile that readily participates in a variety of reactions.

Key interactions include:

Alkylation: The thiophenolate derived from this compound reacts efficiently with alkyl halides (e.g., methyl iodide) via an S_N2 mechanism to form the corresponding thioether, or sulfide. This reaction is generally irreversible and proceeds at a high rate due to the high nucleophilicity of the thiophenolate. wikipedia.org

Acylation: Reaction with acylating agents, such as acyl chlorides or acid anhydrides, leads to the formation of thioesters. These reactions are fundamental in organic synthesis for creating the thioester linkage. mdpi.comorganic-chemistry.org

Michael Addition: As a soft nucleophile, this compound readily adds to α,β-unsaturated carbonyl compounds in a conjugate addition reaction known as the Michael addition. wikipedia.org This reaction is a key method for forming carbon-sulfur bonds.

The principles of the Hard and Soft, Acids and Bases (HSAB) theory can be applied to predict the preference of the soft thiolate nucleophile to react with soft electrophiles. researchgate.net

Reactions of the Aromatic Core

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (S_EAr) due to the presence of two activating substituents: the dimethylamino group [-N(CH₃)₂] and the thiol group (-SH). Both are ortho-, para-directing groups.

The dimethylamino group is a powerful activating group, significantly increasing the electron density of the benzene ring, particularly at the ortho (positions 2 and 4) and para (position 6) positions relative to itself.

The thiol group is also an ortho-, para-director, though it is generally less activating than an amino group.

The directing effects of these two groups are synergistic. The positions ortho and para to the strong dimethylamino activator (positions 2, 4, and 6) are the most likely sites for electrophilic attack. Specifically, position 6 is para to the dimethylamino group and ortho to the thiol group, making it a highly probable site of substitution. Positions 2 and 4 are ortho to the dimethylamino group. Steric hindrance from the adjacent substituents may influence the regioselectivity between these positions. Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts alkylation/acylation. wikipedia.org

Detailed Mechanistic Studies

The elucidation of reaction pathways for thiophenols often involves studying the kinetics and diastereoselectivity of their reactions. For instance, the Michael addition of thiophenol to nitro olefins has been studied in various media to understand the factors controlling the stereochemical outcome. Such studies reveal that the reaction conditions, including the pH of the medium, can influence whether a reaction is reversible and can affect the ratio of syn and anti addition products. scispace.com While these studies provide a framework, specific experimental elucidation for the 3-(dimethylamino) derivative requires dedicated investigation.

The oxidative polymerization of aminothiophenols is a method to synthesize electron-conducting polymers. For the related compound, o-aminothiophenol, emulsion polymerization using an oxidant like ammonium (B1175870) persulfate (APS) in an acidic solution has been reported. google.com

The general mechanism for the oxidative polymerization of thiophenols is believed to proceed through a thiyl radical intermediate.

Initiation: An oxidizing agent abstracts a hydrogen atom from the thiol group (S-H) to generate a thiophenoxyl radical (Ar-S•).

Propagation: These radicals can then couple. Dimerization through S-S coupling leads to the formation of a disulfide. Alternatively, radical-radical coupling between the ortho or para positions of the benzene ring and the sulfur atom can lead to the formation of polymer chains with phenylene sulfide linkages.

The presence of the activating dimethylamino group in this compound would likely influence the electron density of the radical intermediate and the subsequent propagation pathways.

Aminothiophenol derivatives are valuable components in the design of fluorescent probes, often for the detection of other chemical species. The sensing mechanism frequently relies on modulating an intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) process.

In a typical design for a thiophenol-detecting probe, a fluorophore is functionalized with a recognition site that reacts with the thiophenol. mdpi.com This reaction cleaves a quenching moiety, "turning on" the fluorescence. The mechanism often involves:

Photoinduced Electron Transfer (PET): An electron-rich donor (like a dimethylamino group) can transfer an electron to the excited state of the fluorophore, quenching fluorescence. When the thiophenol reacts with a part of the probe, the electronic properties are altered, inhibiting the PET process and restoring fluorescence. nih.govresearchgate.net

Intramolecular Charge Transfer (ICT): In donor-π-acceptor molecules, excitation can lead to a charge-separated state with a distinct emission profile. The reaction with a thiophenol can alter the donor or acceptor strength, causing a detectable shift in the fluorescence emission. nih.govresearchgate.netmdpi.com

When this compound is incorporated into such a probe, its electron-donating dimethylamino group and reactive thiol site can both play crucial roles in these charge transfer mechanisms.

Advanced Characterization Techniques and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-(Dimethylamino)thiophenol, ¹H and ¹³C NMR are fundamental for confirming the connectivity and chemical environment of each atom.

While specific, experimentally verified NMR data for this compound is not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on the known chemical shifts of analogous compounds such as N,N-dimethylaniline, 3-dimethylaminophenol (B24353), and substituted thiophenols. researchgate.netchemicalbook.comchemicalbook.com

The ¹H NMR spectrum is expected to show distinct signals for the N-methyl protons, the thiol proton, and the four aromatic protons. The dimethylamino group [-N(CH₃)₂] would appear as a singlet, typically in the range of 2.9-3.1 ppm. The thiol proton (-SH) signal is also a singlet, but its chemical shift can vary depending on concentration and solvent; it is generally found in a broad range from 3.0 to 4.0 ppm. The four protons on the meta-substituted benzene (B151609) ring will present as a complex multiplet pattern, typically between 6.5 and 7.3 ppm, reflecting their distinct chemical environments and spin-spin coupling interactions.

The ¹³C NMR spectrum provides information on the carbon framework. The two methyl carbons of the dimethylamino group are expected to produce a single signal around 40 ppm. The six aromatic carbons would yield distinct signals in the region of 110-155 ppm. The carbon atom directly bonded to the nitrogen (C3) would be significantly influenced by the electron-donating amino group, while the carbon bonded to the sulfur (C1) would also have a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted Chemical Shift (ppm) | Notes |

| N-CH₃ | ¹H | ~2.95 (singlet, 6H) | Typical range for N,N-dimethylaniline derivatives. researchgate.netchemicalbook.com |

| S-H | ¹H | ~3.4 (singlet, 1H) | Position is variable and depends on solvent and concentration. |

| Aromatic H | ¹H | 6.6 - 7.2 (multiplets, 4H) | Complex pattern due to meta-substitution. |

| N-CH₃ | ¹³C | ~40.5 | Based on N,N-dimethylaniline. uq.edu.au |

| Aromatic C | ¹³C | 112 - 152 | Six distinct signals are expected for the aromatic carbons. |

The flexibility of this compound is primarily associated with the rotation around the C-N and C-S single bonds, which dictates the orientation of the dimethylamino and thiol groups relative to the benzene ring. NMR spectroscopy is a powerful technique for studying these conformational dynamics. nih.gov

Methods such as variable temperature NMR can be employed to study the rotational barriers. journals.co.za At low temperatures, the rotation around the C-N bond may become slow enough on the NMR timescale to cause broadening or splitting of the N-methyl proton signal, allowing for the calculation of the energy barrier to rotation. nih.gov Similarly, the preferred conformation of the thiol group (i.e., whether the S-H bond is planar or perpendicular to the ring) can be influenced by substituents. cdnsciencepub.com Long-range spin-spin coupling constants between the thiol proton and ring protons, if observable, can provide valuable information about the average dihedral angle and thus the preferred conformation in solution. cdnsciencepub.comresearchgate.net While specific studies on this compound are not available, these established NMR methodologies could be readily applied to investigate its conformational behavior.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it an ideal method for verifying the identity and assessing the purity of a synthesized compound like this compound. sigmaaldrich.comlcms.cz In a typical analysis, a sample would be subjected to reverse-phase chromatography (e.g., using a C18 column), where it would elute at a characteristic retention time.

The eluent is then introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source, which generates ions in the gas phase. For this compound (C₈H₁₁NS), which has a monoisotopic mass of 153.06122 Da, the mass spectrometer would detect the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 154.06850. uni.lunih.gov The purity of the sample is determined from the liquid chromatogram; an ideal pure sample would show a single peak. The mass spectrum corresponding to this peak confirms that the compound has the correct molecular weight.

Table 2: Molecular Weight Data for LC-MS Validation of this compound

| Parameter | Value | Source |

| Molecular Formula | C₈H₁₁NS | PubChem nih.gov |

| Monoisotopic Mass | 153.06122 Da | PubChem nih.gov |

| Expected [M+H]⁺ Ion | 154.06850 m/z | Calculated |

| Expected [M+Na]⁺ Ion | 176.05044 m/z | PubChem uni.lu |

ESI-HRMS is a powerful tool for elucidating reaction mechanisms by allowing for the detection and identification of reaction intermediates and products with high accuracy. nih.gov The "soft" nature of ESI allows for the ionization and transfer of potentially unstable or transient species from solution into the gas phase without significant fragmentation. The high resolution of the mass analyzer then allows for the determination of the elemental composition of these ions based on their exact mass.

For instance, in studying the oxidation of this compound to its corresponding disulfide, ESI-HRMS could be used to monitor the reaction mixture over time. It could detect the starting material (m/z 154.0685 for [M+H]⁺), the final disulfide product, and potentially key intermediates, such as a sulfenic acid, by identifying their unique and highly accurate mass-to-charge ratios. This ability to "trap" and identify transient species provides direct evidence for proposed reaction pathways that would be difficult to obtain by other means. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. The key functional groups are the thiol (-SH), the tertiary amine (-N(CH₃)₂), and the meta-substituted aromatic ring.

S-H Stretch: A weak but sharp absorption band is expected in the region of 2550-2600 cm⁻¹. This band is highly characteristic of the thiol group. researchgate.netreddit.com

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be seen just below 3000 cm⁻¹ (typically 2800-2980 cm⁻¹). docbrown.info

C=C Aromatic Stretches: The stretching vibrations of the carbon-carbon double bonds in the benzene ring usually produce several bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the aromatic carbon to nitrogen bond is expected in the 1310-1360 cm⁻¹ range for tertiary aromatic amines.

Aromatic Substitution Pattern: The meta-substitution pattern gives rise to characteristic C-H out-of-plane bending bands in the fingerprint region, typically around 690-710 cm⁻¹ and 750-810 cm⁻¹.

A detailed vibrational analysis, often supported by theoretical calculations, can assign each observed band to a specific molecular motion, providing a comprehensive understanding of the molecule's vibrational properties. asianpubs.orgresearchgate.net

Table 3: Expected Characteristic IR Absorption Bands for this compound

This table is generated based on established group frequencies for substituted anilines and thiophenols.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Characteristic of sp² C-H bonds. |

| Aliphatic C-H Stretch | 2800 - 2980 | Medium | From the two -CH₃ groups. docbrown.info |

| S-H Stretch | 2550 - 2600 | Weak | Diagnostic for the thiol group. researchgate.netreddit.com |

| Aromatic C=C Stretch | 1570 - 1600, 1470 - 1500 | Medium-Strong | Multiple bands are expected. |

| C-N Stretch (Aromatic) | 1310 - 1360 | Medium-Strong | Tertiary aromatic amine stretch. |

| C-S Stretch | 600 - 800 | Weak-Medium | Often coupled with other vibrations. |

| C-H Out-of-Plane Bending | 690 - 810 | Strong | Bands characteristic of meta-substitution. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule. libretexts.org When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. pharmatutor.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores and the types of electrons involved.

For aromatic compounds like this compound, the primary electronic transitions of interest are π → π* and n → π* transitions. youtube.com The benzene ring contains π electrons, which can be excited to anti-bonding π* orbitals. The sulfur and nitrogen atoms possess non-bonding electrons (n electrons) that can also be excited, typically to π* orbitals of the aromatic ring. pharmatutor.org

The UV spectrum of the parent compound, thiophenol, shows characteristic absorption bands related to the benzene ring. In alkaline media, the formation of the thiolate ion leads to absorption maxima at approximately 202 nm and 263 nm. mdpi.com The presence of the dimethylamino group (-N(CH₃)₂) at the meta position of this compound significantly influences its absorption properties. This group acts as a powerful auxochrome, a substituent that can alter the absorption wavelength and intensity of a chromophore. The non-bonding electrons on the nitrogen atom can interact with the π-electron system of the benzene ring, generally leading to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted thiophenol.

The electronic transitions responsible for UV-Vis absorption are summarized in the table below.

Table 1: Common Electronic Transitions in UV-Vis Spectroscopy

| Transition | Description | Typical Energy Requirement |

|---|---|---|

| σ → σ * | Excitation of an electron from a sigma bonding orbital to a sigma anti-bonding orbital. | High |

| n → σ * | Excitation of an electron from a non-bonding orbital to a sigma anti-bonding orbital. | Intermediate to High |

| π → π * | Excitation of an electron from a pi bonding orbital to a pi anti-bonding orbital. | Intermediate |

| n → π * | Excitation of an electron from a non-bonding orbital to a pi anti-bonding orbital. | Low |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, confirming the molecule's connectivity and stereochemistry. nih.govresearchgate.net

While the specific crystal structure of this compound is not widely reported, analysis of closely related derivatives provides significant insight into the expected solid-state features. For example, the crystal structure of (E)-3-(dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-one, a compound incorporating a dimethylamino moiety, has been determined. scispace.com In this derivative, the molecule is nearly planar, and its crystal packing is stabilized by weak intermolecular hydrogen bonds. scispace.com

The study of such derivatives demonstrates how XRD can elucidate the molecular conformation and packing in the solid state. The data obtained from a single-crystal XRD experiment includes the crystal system, space group, and unit cell dimensions, which are unique for a given crystalline material.

Table 2: Crystallographic Data for the Derivative (E)-3-(dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-one

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₁NOS |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.0194(4) |

| b (Å) | 20.9249(13) |

| c (Å) | 7.7103(5) |

| **β (°) ** | 107.783(2) |

| **Volume (ų) ** | 924.75(10) |

| **Z (molecules/unit cell) ** | 4 |

Data sourced from Yoo & Koh, 2021. scispace.com

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique for verifying the empirical and molecular formula of a newly synthesized or purified compound. It determines the mass percentages of the constituent elements—carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the case of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's stoichiometric purity and identity.

For this compound, the molecular formula is C₈H₁₁NS, with a molecular weight of 153.25 g/mol . nih.gov The theoretical elemental composition can be calculated from this formula.

Table 3: Theoretical Elemental Composition of this compound (C₈H₁₁NS)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 62.70 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 7.24 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.14 |

| Sulfur | S | 32.06 | 1 | 32.060 | 20.92 |

| Total | | | | 153.243 | 100.00 |

Chromatographic Methods for Purity and Molecular Weight Distribution

Chromatography encompasses a range of powerful separation techniques used to separate, identify, and quantify the components of a mixture. For a small molecule like this compound, High-Performance Liquid Chromatography is paramount for assessing purity. For polymers derived from this compound, Gel Permeation Chromatography is the standard for determining molecular weight distribution.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile technique for determining the purity of a compound and quantifying impurities. ptfarm.pl For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture.

A method analogous to that used for 3-dimethylaminophenol can be applied. sielc.com The sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The primary compound, this compound, will have a characteristic retention time under specific conditions, while any impurities will typically elute at different times. A UV detector is commonly used, set to a wavelength where the compound absorbs strongly, to monitor the column effluent. The purity is often determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 4: Typical RP-HPLC Method Parameters for Analysis of Aromatic Amines/Thiols

| Parameter | Description |

|---|---|

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and Water, often with an acid modifier (e.g., phosphoric acid or formic acid) sielc.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at a specific wavelength (e.g., 254 nm or a λₘₐₓ specific to the compound) |

| Injection Volume | 10-20 µL |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a specialized form of liquid chromatography used exclusively for the analysis of macromolecules, such as synthetic polymers. titk.de This technique separates molecules based on their hydrodynamic volume, or size in solution. researchgate.net GPC/SEC is not used to analyze the small molecule this compound itself, but it is the essential method for characterizing polymers that might be synthesized using this compound as a monomer, initiator, or modifying agent.

In a GPC/SEC experiment, a polymer solution is passed through a column packed with porous gel particles. Larger polymer chains cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller chains can penetrate the pores to varying degrees, taking a longer path and eluting later. researchgate.net This separation by size allows for the determination of the polymer's entire molecular weight distribution.

The key parameters obtained from GPC/SEC are the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and the polydispersity index (PDI), which is the ratio of Mₒ to Mₙ. wikipedia.org The PDI provides a measure of the breadth of the molecular weight distribution. wikipedia.org

Table 5: Example GPC/SEC Data for a Hypothetical Polymer Incorporating this compound

| Parameter | Symbol | Value | Description |

|---|---|---|---|

| Number-Average Molecular Weight | Mₙ | 15,200 g/mol | Statistical average molecular weight based on the number of polymer chains. |

| Weight-Average Molecular Weight | Mₒ | 24,300 g/mol | Statistical average molecular weight based on the weight fraction of polymer chains. |

| Polydispersity Index (PDI) | Đ or PDI | 1.60 | A measure of the non-uniformity of chain lengths (Mₒ/Mₙ). wikipedia.org |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Thiophenol |

| (E)-3-(dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-one |

| 3-Dimethylaminophenol |

| Acetonitrile |

| Phosphoric acid |

| Formic acid |

| Carbon |

| Hydrogen |

| Nitrogen |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a primary tool for calculating the structural, electronic, and optical properties of molecules like 3-(Dimethylamino)thiophenol, providing a balance between accuracy and computational cost. scienceacademique.commdpi.com

A fundamental step in computational analysis is geometry optimization, a procedure that seeks the minimum energy conformation of a molecule. mdpi.com For this compound, DFT methods, such as those using the B3LYP hybrid functional with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine its most stable three-dimensional structure. conicet.gov.arresearchgate.net This process calculates bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

The optimized geometry provides the foundation for all other electronic property calculations. The electronic structure reveals the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. The presence of the electron-donating dimethylamino group (-N(CH₃)₂) and the sulfur atom of the thiol group (-SH) significantly influences the electron density distribution across the aromatic ring.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) Note: This table provides illustrative data based on typical DFT calculations for substituted benzenes. Actual values would be obtained from specific computational outputs.

| Parameter | Bond | Typical Calculated Value (Å) |

|---|---|---|

| Bond Length | C-S | 1.77 |

| S-H | 1.35 | |

| C-N | 1.38 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. joaquinbarroso.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxibiology.com For this compound, the electron-rich dimethylamino and thiol groups are expected to raise the energy of the HOMO, while the aromatic ring influences the LUMO energy. This modulation of the frontier orbitals is central to the molecule's electronic behavior. nih.gov

Table 2: Frontier Molecular Orbital Energy Data (Illustrative)

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.8 | Primarily localized on the dimethylamino group, sulfur atom, and π-system of the ring. |

| LUMO | -1.2 | Primarily localized on the π* anti-bonding orbitals of the benzene (B151609) ring. |

| Energy Gap (ΔE) | 4.6 | Indicates the energy required for electronic excitation. |

Molecules with significant intramolecular charge transfer characteristics, often found in donor-π-acceptor systems, can exhibit large non-linear optical (NLO) responses. DFT calculations are instrumental in predicting NLO properties, such as the molecular polarizability (α) and the first-order hyperpolarizability (β). mdpi.comresearchgate.netscielo.org.mx These properties are crucial for applications in optoelectronics and photonics. mdpi.com

In this compound, the dimethylamino group serves as an effective electron donor, and the thiophenol moiety can participate in the π-conjugated system. This structure can lead to a significant change in dipole moment upon electronic excitation, resulting in a notable hyperpolarizability (β) value. Theoretical studies on dimethylaminothiophenol-modified fluorographenes have highlighted their large NLO response, underscoring the potential of this molecular unit in NLO materials. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. preprints.org It maps the electrostatic potential onto the electron density surface, illustrating the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). dergipark.org.tr

In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. For this compound, these regions are expected around the lone pairs of the nitrogen and sulfur atoms. Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack, typically found around the hydrogen atoms. researchgate.net The MEP analysis provides a clear picture of where the molecule is most likely to interact with other chemical species. mdpi.com

The electronic structure of this compound, with its potent dimethylamino donor group, makes it an ideal candidate for processes involving charge transfer. Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET) are fundamental mechanisms in the function of fluorescent sensors and molecular switches. mdpi.com

Theoretical studies on fluorescent probes for thiophenols have shown that upon excitation, an electron can be transferred from an electron-rich moiety (like dimethylamino) to an electron-deficient part of a larger molecular system. nih.gov This PET process can lead to changes in fluorescence, such as quenching or enhancement, forming the basis of "turn-on" or "turn-off" sensors. nih.gov DFT calculations can model these charge transfer states and elucidate the underlying mechanisms that govern the photophysical properties of systems containing the this compound unit. nih.govosti.govresearchgate.net

Aromaticity is a fundamental concept in chemistry, and its quantification is often achieved through computational methods. The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. wikipedia.org It involves calculating the absolute magnetic shielding at a specific point, typically the geometric center of a ring (NICS(0)) or slightly above it (NICS(1)). nih.govkiku.dk

A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. kiku.dk A positive value signifies a paratropic ring current, characteristic of antiaromaticity. For this compound, DFT calculations would be used to compute the NICS value for the benzene ring. This would provide a quantitative measure of its aromatic character, confirming the influence of the substituents on the π-electron delocalization within the ring. github.io

Conformational Stability and Rotational Isomerism Analysis

Computational analysis is a powerful tool for investigating the conformational landscape of molecules like this compound. Such studies focus on identifying the most stable three-dimensional structures (conformers) and the energy barriers that separate them. The conformational flexibility of this compound is primarily dictated by the rotation around two key single bonds: the C-S bond (connecting the thiol group to the benzene ring) and the C-N bond (connecting the dimethylamino group to the ring).

Theoretical investigations would typically involve scanning the potential energy surface by systematically rotating these bonds. Quantum mechanical methods, such as Density Functional Theory (DFT), are employed to calculate the energy of the molecule at each rotational angle. researchgate.net For instance, functionals like B3LYP are often used for geometry optimization and frequency calculations to ensure the identified structures are true energy minima. researchgate.net

The analysis for this compound would likely reveal several low-energy isomers. iu.edu.sa The orientation of the S-H bond relative to the phenyl ring and the geometry of the dimethylamino group would define these conformers. The relative energies of these conformers determine their population at a given temperature. The energy barriers to internal rotation, particularly for the thiol group, can be compared to parent compounds like thiophenol to understand the electronic influence of the meta-substituted dimethylamino group. researchgate.net While specific energy values for this compound are not detailed in the available literature, the computational approach remains standard for this type of analysis.

| Parameter | Description | Expected Outcome of Analysis |

|---|---|---|

| Rotatable Bond 1 | C(phenyl)-S(thiol) | Determination of the preferred orientation (e.g., planar or non-planar) of the S-H bond relative to the aromatic ring. |

| Rotatable Bond 2 | C(phenyl)-N(amino) | Analysis of the rotational barrier and preferred geometry of the dimethylamino group, including the pyramidalization at the nitrogen atom. |

| Relative Energies (ΔE) | Energy difference between various conformers. | Identification of the global minimum energy structure and the relative populations of other stable conformers. |

| Rotational Barriers | Energy required to rotate from one conformer to another. | Understanding the dynamic interchange between different isomers at room temperature. |

Modeling Solvent Effects on Electronic Properties

The electronic properties of this compound, a molecule possessing both an electron-donating (dimethylamino) and a potentially ionizable (thiol) group, are expected to be significantly influenced by the surrounding solvent environment. This phenomenon, known as solvatochromism, can be effectively modeled using computational methods to predict how properties like UV-Vis absorption spectra change in different solvents. researchgate.netnih.gov

Modeling typically employs a combination of quantum mechanics for the solute and a model for the solvent. A common and effective approach is the use of Polarizable Continuum Models (PCM), such as the Solvation Model based on Density (SMD). researchgate.netosti.gov In this method, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the bulk solvent. Time-dependent density functional theory (TD-DFT) calculations are then performed to predict the electronic transition energies, which correspond to spectral absorption bands.

For this compound, these calculations would likely reveal a shift in the intramolecular charge-transfer (ICT) band upon increasing solvent polarity. nih.gov The electron-donating dimethylamino group and the electron-withdrawing (or accepting, upon deprotonation) thiol group create a push-pull system. Solvents can stabilize the charge-separated excited state differently than the ground state, leading to shifts in the absorption maximum. torvergata.it More advanced models may also include a small number of explicit solvent molecules in the quantum mechanical calculation, particularly those directly interacting with the thiol or amino groups, to provide a more accurate description of local interactions like hydrogen bonding. nih.gov

| Modeling Technique | Description | Application to this compound |

|---|---|---|

| Implicit Solvation (PCM/SMD) | The solvent is modeled as a continuous dielectric medium. The solute is placed in a cavity within this medium. | Efficiently calculates shifts in electronic spectra across a wide range of solvents by varying the dielectric constant. researchgate.net |

| Explicit Solvation | Individual solvent molecules are included in the simulation, typically in a "supermolecule" approach or via molecular dynamics. | Provides a detailed picture of specific solute-solvent interactions, such as hydrogen bonding to the -SH and -N(CH₃)₂ groups. |

| Hybrid QM/MM | The solute (QM region) is treated with quantum mechanics, while the surrounding solvent (MM region) is treated with classical molecular mechanics. | Balances computational cost and accuracy, allowing for the simulation of the solute's electronic properties within a large, dynamic solvent environment. nih.gov |

Molecular Docking Simulations for Ligand-Biomolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. mdpi.com This method is crucial in drug discovery and molecular biology for understanding potential biomolecular interactions. For a molecule like this compound or its derivatives, docking simulations could be used to explore its potential as an inhibitor or binding partner for various biological targets.

The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity, often reported as a docking score or binding energy. anncaserep.com These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues in the active site. mdpi.com

While specific docking studies for this compound are not prominent in the searched literature, its structural motifs suggest potential targets. For instance, thiophenol derivatives are explored for various biological activities, and their interactions with protein receptors can be modeled. anncaserep.com A docking study of this compound would likely investigate interactions involving the aromatic ring (π-π stacking), the thiol group (as a hydrogen bond donor or, in its thiolate form, as a nucleophile or metal ligand), and the dimethylamino group (as a hydrogen bond acceptor).

Quantum Chemical Calculations of Acidity Constants (pKa)

The acidity constant (pKa) is a fundamental property of the thiol group in this compound, governing its ionization state at a given pH. Quantum chemical calculations provide a powerful means to predict pKa values, offering insights that complement experimental measurements. kyushu-u.ac.jp

Calculating the pKa of thiols using quantum chemistry, however, presents significant challenges. Early approaches using density functional theory (DFT) in combination with implicit solvent models like SMD often resulted in large errors, sometimes as high as 6–10 pKa units, primarily due to inaccuracies in calculating the solvation free energies of the thiolate anions. osti.govresearchgate.net

Significant improvements in accuracy have been achieved by refining these computational protocols. Research has shown that including a small number of explicit water molecules hydrogen-bonded to the sulfur atom is crucial for obtaining reliable results. researchgate.netacs.org This "microsolvation" approach, combined with an implicit model for the bulk solvent, more accurately captures the short-range hydrogen bonding interactions that are critical for stabilizing the thiolate anion. researchgate.net

Studies assessing various DFT functionals have found that methods like ωB97XD and B3LYP, when used with appropriate basis sets (e.g., 6-311++G(d,p)) and a model incorporating three explicit water molecules, can predict the pKa of substituted thiophenols to within approximately one pKa unit of experimental values. acs.orgnih.govwayne.edu The electron-donating nature of the meta-dimethylamino group in this compound would be expected to increase the pKa relative to unsubstituted thiophenol by destabilizing the negative charge on the resulting thiolate anion.

| DFT Functional | Basis Set | Solvation Model | Average Error (pKa units) | Reference |

|---|---|---|---|---|

| ωB97XD | 6-311++G(d,p) | SMD with 3 explicit H₂O | +0.15 ± 0.58 | acs.orgnih.gov |

| B3LYP | 6-311++G(d,p) | SMD with 3 explicit H₂O | -0.78 ± 0.79 | acs.orgnih.gov |

| M06-2X | - | SMD with 1 explicit H₂O | ~1.5 - 2.0 | researchgate.netacs.org |

| Various | - | SMD (no explicit H₂O) | 6 - 10 | osti.govresearchgate.net |

Research Applications in Materials Science and Polymer Chemistry

Applications as Versatile Synthetic Intermediates

The bifunctional nature of 3-(Dimethylamino)thiophenol makes it a significant intermediate in the synthesis of more complex chemical structures. The thiol (-SH) group and the dimethylamino (-N(CH₃)₂) group on the aromatic ring provide multiple reactive sites for building intricate molecular architectures.

As a substituted aminothiophenol, this compound is a key precursor for the synthesis of heterocyclic systems, particularly benzothiazoles. The general and widely applied method involves the condensation and cyclization of an aminothiophenol with various electrophilic partners. This reaction pathway is a cornerstone for creating the benzothiazole (B30560) scaffold, which is a privileged structure in medicinal chemistry and materials science.

The typical reaction involves the condensation of the amino group of an aminothiophenol with a carbonyl-containing compound, such as a carboxylic acid, aldehyde, or acyl chloride, followed by an intramolecular cyclization involving the thiol group to form the thiazole ring fused to the benzene (B151609) ring. While literature specifically detailing this compound in these reactions is sparse, the established reactivity of ortho-aminothiophenols provides a strong basis for its utility. For instance, the reaction of o-aminothiophenols with carboxylic acids, often catalyzed by polyphosphoric acid (PPA) or other dehydrating agents, is a standard method for producing 2-substituted benzothiazoles nih.gov. Similarly, condensation with aldehydes under oxidative conditions is another efficient route mdpi.comtandfonline.comekb.eg.

The presence of the dimethylamino group at the meta-position is expected to influence the electronic properties and reactivity of the benzene ring, which can, in turn, affect the properties of the resulting heterocyclic compounds.

Table 1: Common Reactions for Benzothiazole Synthesis Using Aminothiophenol Precursors

| Reactant Partner | Catalyst/Conditions | Product Type |

|---|---|---|

| Carboxylic Acids | Polyphosphoric Acid (PPA), Heat | 2-Substituted Benzothiazoles |

| Aldehydes | Oxidizing Agent (e.g., H₂O₂, Air) | 2-Substituted Benzothiazoles |

| Acyl Chlorides | Base, Heat | 2-Substituted Benzothiazoles |

| Nitriles | Acid or Metal Catalyst | 2-Substituted Benzothiazoles researchgate.net |

The structural motifs derived from this compound are relevant to the development of functional materials, particularly in the field of organic electronics. Thiophene (B33073) and its derivatives are well-established building blocks for organic light-emitting diodes (OLEDs) and conductive polymers oled-intermediates.comrsc.orgmdpi.comekb.egcas.org. These materials rely on conjugated π-systems to facilitate charge transport and light emission.

Sulfur-containing heterocyclic compounds are integral to the design of new luminogens for OLEDs because sulfur's electronic structure can be exploited to create materials with desirable electron-deficient or electron-rich properties, which are beneficial for electron injection and transport rsc.org. Thiophene derivatives are frequently used to construct the active layers in OLEDs, acting as luminescent materials or charge transport materials that improve device efficiency and performance oled-intermediates.com.

Furthermore, aminothiophenols can be polymerized to form conductive polymers. For example, poly-o-aminothiophenol has been synthesized via emulsion polymerization to create an electron-conductive polymer, demonstrating that the aminothiophenol structure can be a monomer for functional polymeric materials google.com. The incorporation of the dimethylamino group would be expected to modulate the electronic properties, such as the band gap and conductivity, of the resulting polymer.

Role in Catalysis

The thiol group of this compound is a key functional group for interactions with metal centers, leading to applications in ligand design and catalysis. Additionally, its properties are relevant to mimicking certain biochemical catalytic processes.

Substituted benzenethiols are effective ligands for coordinating with metal ions. This compound, in its deprotonated thiolate form, can bind to metal centers to form stable complexes. Research has shown its use in the preparation of gold(I) complexes. Specifically, the reaction of 3-(dimethylamino)benzenethiol with [AuCl(PPh₃)] in the presence of a base yields the monomeric gold(I) complex [Au(SC₆H₄NMe₂-3)(PPh₃)]. In this complex, the compound acts as a thiolate ligand, coordinating to the gold center through the sulfur atom. Such complexes are studied for their chemical properties and potential catalytic or medicinal applications.

This compound is relevant in the study of antioxidant processes, particularly those mimicking the action of the enzyme Glutathione (B108866) Peroxidase (GPx). GPx is a crucial selenoenzyme that protects organisms from oxidative damage by catalyzing the reduction of hydroperoxides using glutathione (GSH) as the reductant wikipedia.org.

In laboratory settings, the activity of synthetic GPx mimics is often evaluated using an assay where a thiophenol serves as the thiol substrate in place of the more complex glutathione researchgate.netnih.gov. The main reaction catalyzed by GPx involves the reduction of a peroxide (like H₂O₂) and the concurrent oxidation of two equivalents of GSH to glutathione disulfide (GSSG) wikipedia.org. The catalytic cycle of many mimics involves the formation of intermediates that must be regenerated by a thiol.

The efficiency of this catalytic process can be influenced by the electronic properties of the thiol substrate. The presence of the strong electron-donating dimethylamino group on the aromatic ring of this compound increases the nucleophilicity of the sulfur atom, which could potentially enhance its reactivity in the reduction of intermediates in the GPx catalytic cycle.

Polymer Science and Engineering

While direct polymerization of this compound is not widely documented, its chemical properties suggest a significant potential role in polymer science, particularly in free-radical polymerization.

Thiophenols are known to be highly effective chain transfer agents in radical polymerization processes researchgate.netwikipedia.org. Chain transfer is a reaction that stops the growth of one polymer chain and initiates the growth of another. This process is deliberately used to control and reduce the average molecular weight of the final polymer. The effectiveness of a chain transfer agent is quantified by its chain transfer constant (Cₜ).

Research on substituted thiophenols has shown a strong correlation between the electronic nature of the substituent and the chain transfer constant. Electron-donating groups significantly increase the rate of hydrogen abstraction from the S-H bond by the growing polymer radical, leading to higher Cₜ values. One study demonstrated that a 4-amino substituent, another strong electron-donating group, increased the chain transfer constant of thiophenol by a factor of ten researchgate.netkisti.re.kr. This finding strongly suggests that this compound, with its powerful electron-donating -N(CH₃)₂ group, would also function as a highly active chain transfer agent for regulating polymer molecular weight.

Table 2: Effect of Substituents on Thiophenol Chain Transfer Activity

| Thiophenol Substituent | Electronic Effect | Expected Chain Transfer Activity |

|---|---|---|

| 4-Amino (-NH₂) | Strong Electron-Donating | Very High researchgate.netkisti.re.kr |

| Unsubstituted (-H) | Neutral | Baseline |

| 3-Dimethylamino (-N(CH₃)₂) | Strong Electron-Donating | Expected to be Very High |

Mechanisms of Oxidative Polymerization of Thiophene Derivatives

Synthesis of Poly(3-hexylthiophene)-Based Copolymers

Poly(3-hexylthiophene) (P3HT) is a widely studied conductive polymer due to its favorable electronic properties and processability. uobasrah.edu.iqbeilstein-journals.org The synthesis of P3HT-based copolymers is a strategy to tune its properties for various applications, such as organic solar cells. mdpi.com Common methods for synthesizing P3HT and its copolymers include Grignard metathesis (GRIM) polymerization and other catalyst-transfer polymerization techniques. beilstein-journals.orgmdpi.com These methods allow for controlled molecular weight and regioregularity, which are crucial for device performance. beilstein-journals.org Literature on the synthesis of P3HT-based copolymers does not specifically mention the incorporation of this compound as a comonomer or functional group.

Development of Responsive Polymers via Thiol Reactions

Thiol-ene and thiol-Michael "click" reactions are versatile and efficient methods for the synthesis of responsive polymers and hydrogels. beilstein-journals.orgnih.gov These reactions involve the addition of a thiol group to an alkene (thiol-ene) or an electron-deficient double bond (thiol-Michael). researchgate.net The resulting materials can be designed to respond to various stimuli, such as pH, temperature, or redox potential, making them suitable for applications like drug delivery and self-healing materials. nih.gov While the thiol group of this compound could potentially participate in such reactions, specific examples of its use in the development of responsive polymers are not found in the reviewed scientific literature.

Preparation of Amphiphilic Networks and Multifunctional Polymers

Amphiphilic networks are crosslinked polymers composed of both hydrophilic and hydrophobic segments, allowing them to form distinct micro- or nanostructures. researchgate.netmdpi.com These materials have applications in areas such as drug delivery and coatings. mdpi.com The synthesis of such networks can be achieved through various polymerization techniques, including "click" chemistry and living polymerization methods. researchgate.netrsc.org Multifunctional polymers are designed to possess multiple distinct properties, which can be achieved by incorporating various functional monomers or fillers into a polymer matrix. mdpi.commdpi.com Although this compound possesses both a polar dimethylamino group and a reactive thiol group, which could potentially be used to create amphiphilic or multifunctional materials, there is no specific mention of its use for these purposes in the available literature.

Optoelectronic and Photovoltaic Applications

Exploration as Solar Absorber Materials

An ideal solar absorber material for photothermal conversion should exhibit high absorptance in the solar spectrum and low thermal emittance. researchgate.netnrel.gov Materials used for this purpose include metal-dielectric composites (cermets), semiconductor-metal tandems, and intrinsically absorbing materials. nrel.gov These materials are often applied as coatings on substrates to efficiently capture solar energy. While various organic and inorganic materials are continuously being explored for these applications, there is no specific research available that investigates this compound as a solar absorber material.

Investigation as Electron-Donor Components in Organic Electronic Devices

In organic electronic devices, particularly organic solar cells, electron-donor materials play a crucial role in absorbing light and donating electrons to an acceptor material to generate a photocurrent. rsc.org Polythiophenes and their derivatives are a prominent class of electron-donor materials due to their tunable electronic properties and processability. rsc.org The efficiency of these devices is highly dependent on the energy levels (HOMO and LUMO) of the donor and acceptor materials. While the dimethylamino group is a known electron-donating substituent that could influence the electronic properties of a molecule, nih.gov there are no specific studies in the reviewed literature that investigate this compound as an electron-donor component in organic electronic devices.

Biochemical and Biological Research Implications

Interactions with Biological Macromolecules

There is a lack of specific data on the interactions between 3-(Dimethylamino)thiophenol and key biological macromolecules.

Covalent Modifications of Protein Thiol Groups

No studies were identified that specifically investigate the covalent modification of protein thiol groups by this compound. The reactivity of thiophenols, in general, suggests a potential for such interactions, but experimental evidence for this specific compound is not available.

Studies on Compound Interaction with DNA

There are no published studies detailing the interaction of this compound with DNA. Research on whether this compound can form DNA adducts or otherwise interact with genetic material has not been reported.

Elucidation of Molecular Mechanisms of Action in Biological Systems

The molecular mechanisms through which this compound might exert biological effects have not been elucidated in the available scientific literature.

Formation of Reactive Intermediates

There is no information available on the metabolic pathways of this compound and whether it can be converted into reactive intermediates within a biological system.

Modulation of Cellular Pathways (e.g., Cholinergic Transmission)

No research has been published that examines the effect of this compound on cellular pathways, including but not limited to cholinergic transmission. Its potential to modulate acetylcholine (B1216132) release, binding, or metabolism has not been investigated.

Research into Neuroprotective Mechanisms

While direct research on the neuroprotective mechanisms of this compound is not extensively documented, studies on related sulfur-containing compounds, such as thioflavones, offer insights into potential neuroprotective activities. Oxidative stress is a known contributor to the pathology of neurodegenerative diseases, and small molecules capable of mitigating this are of significant interest.

Research into a library of hydroxy flavones, methoxy (B1213986) flavones, and their 4-thio analogues has revealed that synthetic 7,8-dihydroxy 4-thioflavones exhibit neuroprotective effects against hydrogen peroxide-induced oxidative stress. nih.gov These compounds were found to mediate neuroprotection by activating anti-apoptotic cell survival proteins of the ERK1/2 and PI3K/Akt pathways. nih.gov Structure-activity relationship analyses from this research indicated that the presence of a B-ring phenyl group is essential for greater neuroprotective efficacy. nih.gov Furthermore, the replacement of the 4-carbonyl (C=O) moiety with a 4-thiocarbonyl (C=S) group generally enhanced neuroprotective outcomes. nih.gov

Although these findings are not directly on this compound, they suggest that the incorporation of a thiol group into aromatic structures can be a viable strategy for developing neuroprotective agents. The electron-donating nature of the dimethylamino group in this compound could potentially modulate the antioxidant and neuroprotective properties of its derivatives, a hypothesis that warrants further investigation.

Investigation of Antioxidant Activity Mechanisms

The antioxidant potential of thiophenols, including aminothiophenols, has been a subject of scientific inquiry. Thiophenols are recognized as a safer alternative to phenols and are known to scavenge radicals through similar mechanisms. nih.gov The primary mechanisms of antioxidant action for such compounds are direct hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov

In the context of aminothiophenols, the presence of the amino group can influence the antioxidant capacity. A study comparing the antioxidant activity of phenol (B47542) and thiophenol analogues revealed that in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, both phenols and thiophenols exhibited comparable radical scavenging activity. nih.gov However, in an ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) assay, phenols generally demonstrated significantly greater activity than thiophenols. nih.gov

The antioxidant activity of thiols is well-established, with glutathione (B108866) being a prime example of a crucial endogenous antioxidant that protects cells from damage by reactive oxygen species (ROS). nih.gov The thiol group (-SH) in thiophenols can donate a hydrogen atom to neutralize free radicals, and the resulting thiyl radical can be stabilized through resonance. The electron-donating dimethylamino group at the meta-position in this compound would be expected to influence the ease of this hydrogen donation and the stability of the resulting radical, thereby modulating its antioxidant activity.

Table 1: Comparison of Antioxidant Activity Mechanisms

| Mechanism | Description | Relevance to Thiophenols |

| Hydrogen Atom Transfer (HAT) | A hydrogen atom is transferred from the antioxidant to the free radical. | A primary mechanism for thiophenols, where the S-H bond is broken. |

| Single Electron Transfer (SET) | An electron is transferred from the antioxidant to the free radical. | Also a significant mechanism for thiophenols in scavenging radicals. |

Antimicrobial Research on Derivatives and Structure-Activity Relationships

Thiophene (B33073) and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial properties. nih.govencyclopedia.pub The rise of multidrug-resistant bacteria has spurred the search for novel and effective antimicrobial agents, with thiophene-based compounds being a promising area of research. nih.gov

Several studies have focused on the synthesis of novel thiophene derivatives and the evaluation of their antimicrobial activity. For instance, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized and showed potent antibacterial activity against Staphylococcus aureus and Bacillus subtilis. nih.gov Another study on novel thiophene derivatives reported moderate to significant antimicrobial activities. researchgate.net

The synthesis of thiophene-based heterocycles derived from thiophene-2-carbohydrazide (B147627) has also been explored. nih.gov In this research, a spiro–indoline–oxadiazole derivative displayed high activity against Clostridium difficile. nih.gov Such findings highlight the potential of thiophene-containing scaffolds in the development of new antimicrobial drugs.

The structure-activity relationship (SAR) is a critical aspect of this research. The nature and position of substituents on the thiophene ring can significantly influence the antimicrobial potency and spectrum. While direct derivatives of this compound were not the focus of these specific studies, the general findings underscore the importance of the thiophene core in designing new antimicrobial agents. The presence of an amino group, as in this compound, could serve as a key functional group for further chemical modification to generate novel thiophene-based antimicrobial candidates.

Table 2: Examples of Antimicrobial Thiophene Derivatives and their Activity

| Derivative Class | Target Organisms | Key Findings |

| Tetrahydrobenzo[b]thiophenes | Staphylococcus aureus, Bacillus subtilis | Some derivatives showed potent antibacterial activity. nih.gov |

| Thiazolidinone derivatives | Various bacteria and fungi | Exhibited moderate to significant antimicrobial activities. researchgate.net |

| Spiro–indoline–oxadiazole derivatives | Clostridium difficile | Displayed high and selective activity. nih.gov |

Metabolic Studies of Derived Compounds in Research Models

The metabolic fate of thiophene-containing compounds is a crucial area of study, as metabolism can lead to the formation of reactive metabolites. acs.org The thiophene ring is considered a "structural alert" because its metabolism, often mediated by cytochrome P450 enzymes, can produce reactive thiophene S-oxides and thiophene epoxides. acs.org These electrophilic metabolites can be responsible for drug-induced toxicities.

Future Research Directions and Concluding Perspectives

Emerging Synthetic Strategies for Enhanced Structural Diversity

Optimized Multi-Step Routes: Research aimed at refining existing synthetic pathways by optimizing reaction conditions, introducing more efficient catalysts, and minimizing side reactions is crucial. A key challenge often lies in the selective reduction of functional groups on the benzene (B151609) ring, which can be deactivated by strong electron-withdrawing substituents. nih.gov

Advanced Protecting Groups: The thiol group is highly reactive, necessitating the use of protecting groups during synthesis. Future work could explore novel protecting groups that offer greater stability under various reaction conditions but can be removed with high selectivity and yield, thereby streamlining the synthetic process. nih.gov